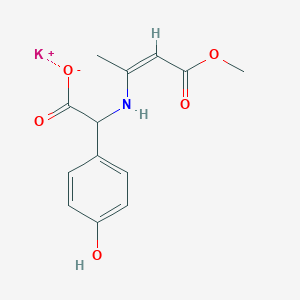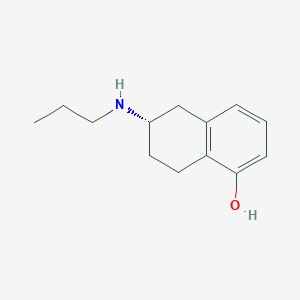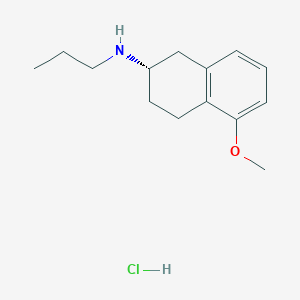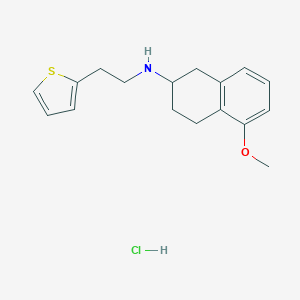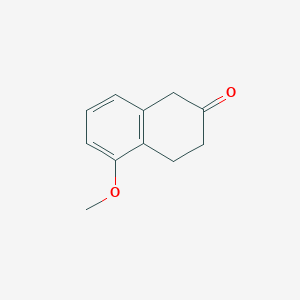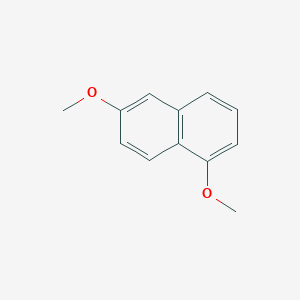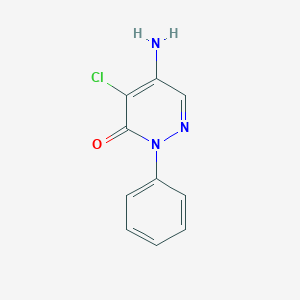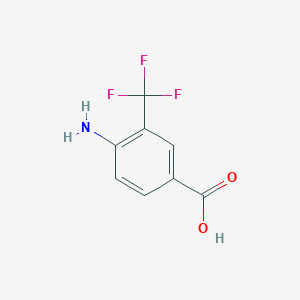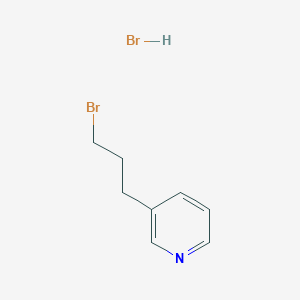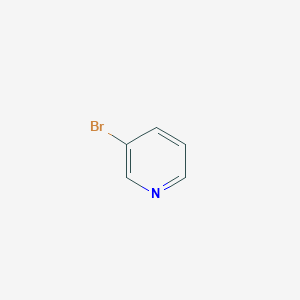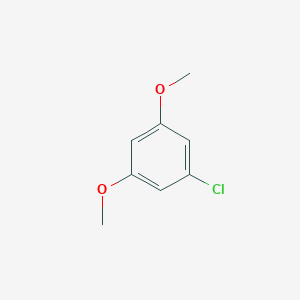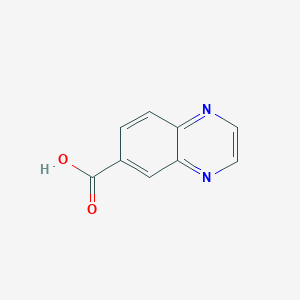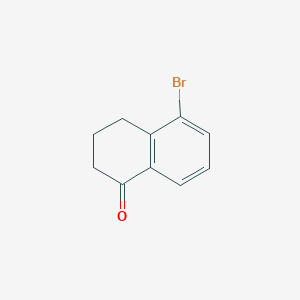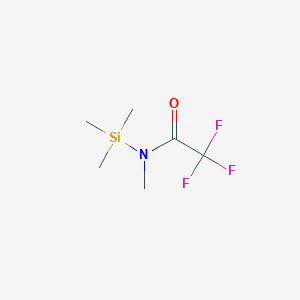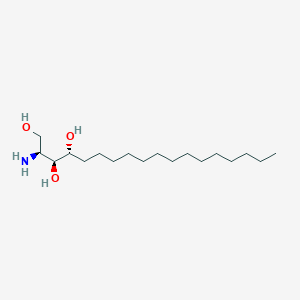
Phytosphingosine
描述
Phytosphingosine is a sphingoid base characterized by its unique structure and functions, distinguishing it from other sphingolipids. It is essential in the structure of cell membranes and exhibits anti-inflammatory and antimicrobial activities. Its role in epidermal differentiation and the skin's natural defense mechanisms highlights its biological significance.
Synthesis Analysis
The synthesis of phytosphingosine involves various chemical strategies aimed at achieving high stereocontrol and yield. A notable method involves aldol condensation to generate the D-erythro structures with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Additionally, the asymmetric synthesis of phytosphingosine and its anhydro base has been established, providing insights into its stereochemistry (Sugiyama, Honda, & Komori, 1988).
Molecular Structure Analysis
Phytosphingosine's molecular structure is characterized by the presence of an amino group and three hydroxyl groups, which contribute to its functionality and interactions within biological membranes. Advanced synthetic routes have allowed for the exploration of its structure-activity relationships, enabling the synthesis of various analogs (He, Byun, & Bittman, 2000).
Chemical Reactions and Properties
Chemical modifications of phytosphingosine, such as glycosylation, have been explored to synthesize galactosphingolipids, demonstrating its versatility in chemical reactions (Pascher, 1974). Furthermore, the synthesis of phytosphingosine derivatives highlights the potential for creating compounds with varied biological activities (Kim, Lee, Jung, Kim, & Kim, 2014).
Physical Properties Analysis
The physical properties of phytosphingosine, such as melting points and optical rotation, have been recorded, providing essential data for its characterization and application in further studies. The synthesis processes often involve protective group strategies and yield determination, crucial for understanding its physicochemical behavior (Lin, Fan, & Fang, 2003).
科学研究应用
Summary of the Application
Phytosphingosine-based ceramides (CERs) play a crucial role in atopic skin health . They are indispensable stratum corneum (SC) lipids that maintain skin barrier homeostasis and contribute to the skin’s barrier function in terms of its cohesiveness and resilience . They are used in skin care products to treat a variety of inflammatory skin conditions, such as eczema .
Methods of Application or Experimental Procedures
Topical CERs are delivered in balanced and optimal combination with cholesterol (CHOL) and free fatty acids (FFAs). This supports and boosts the endogenous biosynthesis of CERs using ingredients such as niacinamide and lactic acid .
Results or Outcomes
Studies have shown that these formulations help relieve symptoms of atopic diseases to provide some measure of relief . A 2017 study found that phytosphingosine provides a skin moisturizing effect by modulating filaggrin metabolic pathways that are directly responsible for Natural moisturizing factor production .
2. Application in Neurology
Summary of the Application
O-cyclic phytosphingosine-1-phosphate (cPS1P) is a novel and chemically synthesized sphingosine metabolite derived from phytosphingosine-1-phosphate (S1P). This compound has been studied for its potential neuroprotective effects on two different mouse models of Parkinson’s disease (PD) .
Methods of Application or Experimental Procedures
In the study, MPTP was injected for five consecutive days and cPS1P was injected for alternate days for six weeks intraperitoneally .
Results or Outcomes
The behavior tests showed a significant reduction in the motor functions in the PD models, which was reversed with the administration of cPS1P . Administration of cPS1P restored dopamine-related proteins such as tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and dopamine transporter (DAT). Lastly, neuroinflammatory related markers were all reduced after cPS1P administration .
3. Application in Cosmetology
Summary of the Application
Phytosphingosine is a free sphingoid base that constitutes part of the chemical antimicrobial barrier of the stratum corneum (SC) to help control infection . It can serve many other activities, which are the subject of this literature review .
Methods of Application or Experimental Procedures
Phytosphingosine is typically an 18-carbon chain that incorporates a 2-amino-1,3,4-triol for its lipid head group . It is used in skin care emulsions with polar emollients .
Results or Outcomes
Phytosphingosine has anti-inflammatory and pro-differentiating benefits through its action as a peroxisomal proliferator activated receptor (PPAR) ligand . It has been shown to be important in the regulation and catabolism of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation and tyrosinase levels, together with reducing the signs of aging .
4. Application in Immunology
Summary of the Application
Phytosphingosine has been found to have interesting T-cell related anti-inflammatory properties in models of inflammatory bowel disease .
Methods of Application or Experimental Procedures
5. Application in Anti-Inflammatory Treatments
Summary of the Application
Phytosphingosine has been found to have interesting anti-inflammatory properties, particularly related to T-cell activity . This has led to its exploration in the treatment of inflammatory conditions.
Methods of Application or Experimental Procedures
6. Application in Sensitive Skin Treatments
Summary of the Application
Phytosphingosine has been shown to inhibit histamine-induced scratching and vascular permeability following its topical application . This suggests that phytosphingosine might be useful for the treatment of sensitive skin of which body itching is a component, as well as the itchy scalp that occurs in dandruff .
Methods of Application or Experimental Procedures
Phytosphingosine is typically applied topically in skin care emulsions with polar emollients .
安全和危害
属性
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phytosphingosine | |
CAS RN |
554-62-1 | |
| Record name | Phytosphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytosphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



